molecular formula C5H3LiN2O3 B6239285 lithium 2-(1H-imidazol-2-yl)-2-oxoacetate CAS No. 2375272-91-4

lithium 2-(1H-imidazol-2-yl)-2-oxoacetate

Cat. No.: B6239285
CAS No.: 2375272-91-4
M. Wt: 146
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Description

Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(1H-imidazol-2-yl)-2-oxoacetate typically involves the reaction of 2-(1H-imidazol-2-yl)-2-oxoacetic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Imidazole derivatives with higher oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium 2-(1H-imidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium 2-(1H-imidazol-2-yl)-2-hydroxyacetate: Similar structure but with a hydroxyl group instead of a keto group.

    Lithium 2-(1H-imidazol-2-yl)-2-aminoacetate: Contains an amino group instead of a keto group.

    Lithium 2-(1H-imidazol-2-yl)-2-methylacetate: Features a methyl group instead of a keto group.

Uniqueness

Lithium 2-(1H-imidazol-2-yl)-2-oxoacetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the keto group allows for unique interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2375272-91-4

Molecular Formula

C5H3LiN2O3

Molecular Weight

146

Purity

95

Origin of Product

United States

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